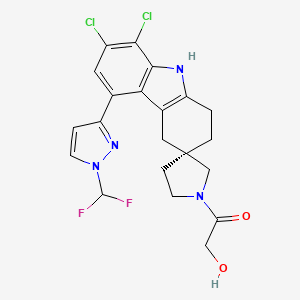

cGAS-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20Cl2F2N4O2 |

|---|---|

Molecular Weight |

469.3 g/mol |

IUPAC Name |

1-[(3R)-7,8-dichloro-5-[1-(difluoromethyl)pyrazol-3-yl]spiro[1,2,4,9-tetrahydrocarbazole-3,3'-pyrrolidine]-1'-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H20Cl2F2N4O2/c22-13-7-11(15-2-5-29(27-15)20(24)25)17-12-8-21(4-6-28(10-21)16(31)9-30)3-1-14(12)26-19(17)18(13)23/h2,5,7,20,26,30H,1,3-4,6,8-10H2/t21-/m0/s1 |

InChI Key |

WXJAKMBSZUGJQA-NRFANRHFSA-N |

Isomeric SMILES |

C1C[C@]2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |

Canonical SMILES |

C1CC2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the cGAS-STING Pathway in Systemic Lupus Erythematosus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway's role in the pathophysiology of Systemic Lupus Erythematosus (SLE). It covers the core signaling cascade, quantitative data from patient cohorts, detailed experimental protocols for pathway analysis, and the therapeutic potential of targeting this axis.

Introduction: The IFN Signature and Self-DNA Sensing in SLE

Systemic Lupus Erythematosus (SLE) is a chronic, multisystem autoimmune disease characterized by the production of autoantibodies against nuclear components, particularly double-stranded DNA (dsDNA).[1][2] A hallmark of SLE pathogenesis is the "Type I Interferon (IFN-I) signature," an overexpression of IFN-stimulated genes (ISGs) found in the peripheral blood cells of a majority of patients.[3] While the production of IFN-I was historically linked to the activation of Toll-Like Receptors (TLRs) by immune complexes, recent evidence has illuminated a critical role for the cytosolic cGAS-STING pathway.[1][3][4]

This innate immune pathway functions as a primary sensor of cytosolic DNA.[5][6][7] In healthy individuals, it is crucial for anti-viral defense.[5] However, in the context of SLE, the pathway is aberrantly activated by endogenous or "self"-DNA, leading to sustained IFN-I production and the propagation of autoimmune responses.[4][6][8][9] This guide delves into the mechanisms of this activation, methods for its study, and its implications for therapeutic development.

The Core cGAS-STING Signaling Pathway in SLE

The cGAS-STING pathway is ubiquitously expressed and patrols the cell's cytoplasm for the presence of dsDNA.[10] In SLE, various sources of self-DNA can improperly access the cytosol and trigger this cascade.

Sources of Self-DNA in SLE:

-

Mitochondrial DNA (mtDNA): Oxidized mtDNA can be released from damaged mitochondria due to defective mitophagy or cellular stress, common features in SLE.[10][11]

-

Nuclear DNA (nDNA): Inefficient clearance of apoptotic or necrotic cells can lead to the accumulation of nuclear material.[2] This DNA can be shuttled into antigen-presenting cells within apoptosis-derived membrane vesicles (AdMVs), which then trigger the cGAS-STING pathway.[1]

-

Genomic Instability: The formation of micronuclei due to genomic instability can rupture, releasing DNA fragments directly into the cytoplasm.[10]

Activation Cascade:

-

cGAS Activation: Cytosolic dsDNA binds to cGAS, inducing a conformational change that activates its enzymatic function.[6]

-

cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (2’3’-cGAMP).[5][6]

-

STING Activation: cGAMP binds to STING, an adaptor protein resident on the endoplasmic reticulum (ER).[5][11] This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus.[5][12]

-

TBK1 and IRF3 Recruitment: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Gene Transcription: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding IFN-I (e.g., IFN-β) and other pro-inflammatory cytokines.[5]

Quantitative Data on cGAS-STING Pathway Activation in SLE

Multiple studies have provided quantitative evidence for the hyperactivation of the cGAS-STING pathway in SLE patients compared to healthy controls (HC). This activation often correlates with disease activity.

Table 1: Biomarkers of cGAS-STING Activation in SLE Patient PBMCs

| Biomarker | Finding in SLE Patients | Comparison Group | Significance | Reference |

|---|---|---|---|---|

| cGAMP Concentration | Significantly increased concentration in PBMCs. | Healthy Controls (HC) | p < 0.05 | [3] |

| cGAMP Positivity | Detected in 17-25% of SLE patients. | 0% in primary Sjögren's Syndrome (SS) | - | [3] |

| cGAS mRNA Expression | Significantly elevated in PBMCs. | Healthy Controls (HC) | - | [7] |

| cGAS Protein Level | Significantly elevated in PBMCs. | Healthy Controls (HC) | - | [7] |

| STING mRNA Expression | Rising trend, but not always statistically significant. | Healthy Controls (HC) | p > 0.05 | [7] |

| STING Protein Expression | Increased in monocytes from SLE patients. | Healthy Controls (HC) | - | [5][12] |

| Phospho-STING (p-STING) / Total STING Ratio | Higher ratios observed in SLE patients with high cGAMP expression. | HC / Low-cGAMP SLE | Correlation |[3] |

Table 2: Functional Consequences of Pathway Activation in SLE

| Functional Assay | Finding in SLE Patients | Comparison Group | Significance | Reference |

|---|---|---|---|---|

| IFN-α Producing Cells | Frequency is significantly higher after cGAMP stimulation of PBMCs. | Healthy Controls (HC) | - | [5] |

| ISG-Inducing Activity | Sera from SLE patients has high ISG-inducing activity that is STING-dependent. | STING-knockout reporter cells show reduced activity. | - | [5][12] |

| Correlation with Disease Activity | STING-dependent ISG-inducing activity correlates with SLE disease activity. | - | Correlation |[1] |

Key Experimental Protocols for Studying the cGAS-STING Pathway

Analyzing the cGAS-STING pathway in patient samples requires specific and sensitive methodologies. The following protocols are based on methods cited in studies of SLE patient cohorts.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This is the foundational step for most downstream analyses of immune cell function and pathway activation.

-

Principle: Ficoll density gradient centrifugation separates mononuclear cells (lymphocytes and monocytes) from other blood components based on their density.

-

Methodology:

-

Collect whole blood from study participants in heparinized tubes.

-

Carefully layer the whole blood over a Ficoll-Paque solution in a conical tube at a 2:1 ratio (blood:Ficoll).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate and collect the "buffy coat" layer containing the PBMCs.

-

Wash the collected PBMCs with phosphate-buffered saline (PBS) and centrifuge to pellet the cells. Repeat the wash step.

-

Lyse any remaining red blood cells with an ACK lysis buffer if necessary.

-

Resuspend the final PBMC pellet in an appropriate buffer or culture medium for downstream applications (e.g., cell lysis for ELISA/HTRF, cell culture for stimulation assays).

-

Protocol 2: Quantification of 2’3’-cGAMP by ELISA

This assay directly measures the concentration of the second messenger produced by cGAS.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where cGAMP in the sample competes with a known amount of enzyme-linked cGAMP for binding to a cGAMP-specific antibody. The signal is inversely proportional to the cGAMP concentration in the sample.

-

Methodology:

-

Prepare cell lysates from a known number of PBMCs by sonication or using a suitable lysis buffer.[3]

-

Use a commercial 2’3’-cGAMP ELISA kit (e.g., from Cayman Chemical, as cited in reference[3]).

-

Prepare a standard curve using the provided cGAMP standards.

-

Add samples, standards, a cGAMP-acetylcholinesterase (AChE) tracer (the "enzyme-linked cGAMP"), and a cGAMP-specific antiserum to the wells of a plate pre-coated with an anti-rabbit IgG antibody.

-

Incubate the plate, typically overnight at 4°C, to allow for competitive binding.

-

Wash the plate thoroughly to remove unbound reagents.

-

Add Ellman's Reagent (which contains the substrate for AChE) to each well and incubate in the dark. The enzymatic reaction will produce a yellow color.

-

Read the absorbance at a wavelength of ~415 nm.

-

Calculate the cGAMP concentration in the samples by comparing their absorbance to the standard curve.

-

Protocol 3: Measurement of Phosphorylated and Total STING by HTRF

This assay provides a ratio of activated STING to total STING protein, indicating the degree of pathway activation.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Two antibodies, one targeting total STING and another targeting STING phosphorylated at a specific site (e.g., Ser366), are labeled with a donor and an acceptor fluorophore, respectively. When both antibodies bind to the same STING protein, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal.

-

Methodology:

-

Prepare PBMC lysates in the lysis buffer provided with the HTRF kit (e.g., Phospho-STING Ser366 & Total STING Cellular detection kits).[3]

-

Add cell lysates to a microplate.

-

In separate wells, add the antibody pairs for detecting phospho-STING (anti-pSTING-acceptor and anti-total STING-donor) and total STING (anti-total STING-acceptor and anti-total STING-donor).

-

Incubate the plate at room temperature to allow for antibody binding.

-

Read the fluorescence at two different wavelengths (the emission wavelengths of the donor and acceptor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) for both the phospho-STING and total STING measurements.

-

Express the final result as the ratio of phospho-STING to total STING.[3]

-

Feedback Loops and Pathway Amplification

The cGAS-STING pathway does not operate in isolation. In SLE, its activity is amplified by a positive feedback loop involving the very products it generates.

Elevated levels of IFN-I, produced downstream of STING activation, can act on immune cells, including monocytes, in a paracrine or autocrine fashion.[5] This IFN-I signaling can upregulate the expression of key components of the pathway, including STING itself.[5][12] This creates a vicious cycle where initial STING activation leads to IFN-I production, which in turn enhances the cell's capacity for STING signaling, making it hyper-responsive to any subsequent encounters with self-DNA. This feed-forward mechanism likely contributes to the persistent and chronic inflammation seen in SLE.

Conclusion and Therapeutic Implications

The cGAS-STING pathway has emerged as a central driver of pathogenic IFN-I production in a significant subset of SLE patients.[3][4] Its activation by misplaced self-DNA provides a critical link between the upstream sources of autoantigens and the downstream inflammatory signature that characterizes the disease. The correlation between pathway activation markers and disease activity underscores its clinical relevance.[1][13]

This understanding has opened a promising new avenue for therapeutic intervention.[4] Developing small molecule inhibitors that target either cGAS or STING could block the inflammatory cascade at a more upstream point than current IFN-targeted biologics.[14] Several cGAS and STING inhibitors are in preclinical development and have shown promise in alleviating inflammatory symptoms in disease models, representing a next-generation strategy for the treatment of SLE and other interferonopathies.[14][15] Further defining the specific patient populations with an active cGAS-STING signature will be crucial for designing targeted clinical trials and moving towards a precision medicine approach for SLE.[3]

References

- 1. lupusnewstoday.com [lupusnewstoday.com]

- 2. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]

- 3. The Activation of cGAS-STING Pathway in Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]

- 4. Harnessing cGAS-STING axis for therapeutic benefits in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. news-medical.net [news-medical.net]

- 10. Frontiers | Self-DNA Sensing by cGAS-STING and TLR9 in Autoimmunity: Is the Cytoskeleton in Control? [frontiersin.org]

- 11. Self-DNA Sensing by cGAS-STING and TLR9 in Autoimmunity: Is the Cytoskeleton in Control? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Targeting the cGAS-STING pathway: emerging strategies and challenges for the treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Frontiers | Targeting the cGAS-STING pathway: emerging strategies and challenges for the treatment of inflammatory skin diseases [frontiersin.org]

An In-depth Technical Guide to cGAS Inhibition for Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA is increasingly implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. This has positioned cGAS as a compelling therapeutic target for the development of novel inhibitors. This technical guide provides a comprehensive overview of the cGAS-STING pathway, a summary of current cGAS inhibitors, detailed experimental protocols for their evaluation, and visualizations of key concepts to aid in drug discovery and development efforts.

The cGAS-STING Signaling Pathway: A Double-Edged Sword

The cGAS-STING signaling cascade is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating cellular damage or infection.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[2][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2]

While this pathway is crucial for clearing infections, its chronic activation due to the presence of self-DNA in the cytoplasm can lead to sustained inflammation and contribute to the pathology of various autoimmune diseases, including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and other inflammatory conditions.[3] Therefore, inhibiting cGAS activity presents a promising therapeutic strategy to dampen this aberrant immune response.

Quantitative Data on cGAS Inhibitors

A growing number of small molecule inhibitors targeting cGAS have been identified through high-throughput screening and medicinal chemistry efforts. These inhibitors typically act by competing with ATP and GTP at the catalytic site of cGAS or by interfering with its ability to bind dsDNA. The table below summarizes the in vitro and cellular potency of several key cGAS inhibitors.

| Inhibitor | Target Species | Biochemical IC50 | Cellular IC50 | Cell Type | Reference(s) |

| PF-06928215 | Human | 4.9 µM | >100 µM | THP-1 | [3][4][5] |

| RU.521 | Mouse | 0.11 µM | 0.7 µM | RAW 264.7 | [1][6][7] |

| Human | 2.94 µM | ~0.8 µM | THP-1 | [7][8] | |

| G140 | Human | 14.0 nM | 1.70 µM | THP-1 | [1][9] |

| Mouse | 442 nM | - | - | [9] | |

| G150 | Human | 10.2 nM | 1.96 µM | THP-1 | [1][10][11] |

| Mouse | >25,000 nM | - | - | [11] | |

| TDI-6570 | Mouse | 0.138 µM | 1.64 µM | BV2 | [12][13] |

| TDI-8246 | Human | 81.23 nM | - | - | [13] |

| Compound 3 | Mouse | 0.97 µM | 0.51 µM | Raw-Lucia ISG | [14] |

| cGAS-IN-4 | Human | 32 nM | 60 nM | THP-1 | [8] |

| Mouse | 5.8 nM | - | - | [8] |

Experimental Protocols for cGAS Inhibitor Evaluation

The discovery and characterization of cGAS inhibitors rely on a cascade of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogenous assay is ideal for high-throughput screening and measures the production of cGAMP by cGAS.

-

Principle: The assay is a competitive immunoassay where cGAMP produced by the cGAS reaction competes with a fluorescently labeled cGAMP tracer for binding to a cGAMP-specific antibody. The antibody is labeled with a long-lifetime donor fluorophore (e.g., Europium), and the tracer with an acceptor fluorophore. When the tracer is bound to the antibody, FRET occurs. Unlabeled cGAMP produced by cGAS displaces the tracer, leading to a decrease in the FRET signal.[1][15]

-

Materials:

-

Recombinant human or mouse cGAS enzyme

-

dsDNA (e.g., Herring Testes DNA)

-

ATP and GTP

-

TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Europium-labeled anti-cGAMP antibody

-

Fluorescently labeled cGAMP tracer

-

Test compounds (inhibitors)

-

384-well low-volume plates

-

TR-FRET plate reader

-

-

Protocol:

-

Prepare a reaction mix containing cGAS enzyme, dsDNA, ATP, and GTP in TR-FRET buffer.

-

Dispense the reaction mix into the wells of a 384-well plate.

-

Add test compounds at various concentrations. Include no-compound (100% activity) and no-enzyme (background) controls.

-

Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

-

Prepare a detection mix containing the Europium-labeled antibody and the fluorescent tracer in a suitable buffer.

-

Add the detection mix to all wells to stop the reaction and initiate the competitive binding.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths with a time delay.

-

Calculate the TR-FRET ratio (acceptor/donor emission) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay also quantifies cGAMP production and is a sensitive method for inhibitor characterization.

-

Principle: This is a competitive immunoassay where cGAMP in the sample (from the cGAS reaction) competes with a fixed amount of cGAMP-horseradish peroxidase (HRP) conjugate for binding to a cGAMP-specific antibody coated on a microplate. After washing away unbound components, a substrate for HRP is added, and the resulting colorimetric signal is inversely proportional to the amount of cGAMP in the sample.[4][6]

-

Materials:

-

Recombinant cGAS enzyme, dsDNA, ATP, GTP

-

Assay buffer

-

Test compounds

-

cGAMP-coated 96-well plate

-

cGAMP-specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

-

-

Protocol:

-

Perform the cGAS enzymatic reaction in tubes or a separate plate as described for the TR-FRET assay.

-

Stop the reaction after a defined time (e.g., 60 minutes) by adding EDTA.

-

Add the reaction mixtures (containing the produced cGAMP) and a cGAMP-HRP conjugate to the wells of the cGAMP antibody-coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using known concentrations of cGAMP.

-

Calculate the concentration of cGAMP produced in each reaction and determine the percent inhibition and IC50 values for the test compounds.

-

Cell-Based Assays

1. THP-1 Lucia™ ISG Reporter Assay

This assay measures the activation of the IRF pathway downstream of cGAS-STING in a human monocytic cell line.

-

Principle: THP-1 Lucia™ ISG cells are engineered to express a secreted luciferase (Lucia) under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the cGAS-STING pathway by cytosolic DNA leads to the production of type I interferons, which then act in an autocrine/paracrine manner to induce the expression of the Lucia luciferase. The amount of luciferase secreted into the cell culture supernatant is proportional to the activation of the IRF pathway.[13][14]

-

Materials:

-

THP-1 Lucia™ ISG cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

dsDNA (e.g., Herring Testes DNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds

-

96-well cell culture plates

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Luminometer

-

-

Protocol:

-

Seed THP-1 Lucia™ ISG cells into a 96-well plate at a density of approximately 100,000 cells per well and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Prepare a complex of dsDNA and a transfection reagent according to the manufacturer's instructions.

-

Add the dsDNA complex to the cells to stimulate the cGAS-STING pathway. Include a no-DNA control.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Collect a small aliquot of the cell culture supernatant.

-

Add the luciferase detection reagent to the supernatant.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of luciferase activity for each compound concentration and determine the cellular IC50 value.

-

2. Cytokine mRNA Quantification in Primary Macrophages by qRT-PCR

This assay provides a more physiologically relevant measure of cGAS inhibition by assessing the expression of downstream inflammatory genes in primary immune cells.

-

Principle: Primary macrophages are potent producers of type I interferons and other cytokines in response to cGAS activation. Inhibition of cGAS will lead to a reduction in the transcription of genes like IFNB1 (interferon-beta). The levels of mRNA for these genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).[15][16]

-

Materials:

-

Primary human or mouse macrophages (e.g., bone marrow-derived macrophages)

-

Cell culture medium

-

dsDNA and transfection reagent

-

Test compounds

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Protocol:

-

Plate primary macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with test compounds for 1-2 hours.

-

Transfect the cells with dsDNA to activate the cGAS-STING pathway.

-

Incubate for 4-6 hours.

-

Lyse the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions with primers for the target and housekeeping genes.

-

Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Calculate the percent inhibition of gene expression for each compound and determine the IC50 value.

-

Visualizing the Drug Discovery Workflow and Logical Relationships

Effective drug discovery for cGAS inhibitors follows a structured workflow, from initial screening to preclinical evaluation. The logical relationship between cGAS activation, disease, and therapeutic intervention highlights the rationale for this approach.

Conclusion

The cGAS-STING pathway represents a pivotal nexus in the innate immune system, and its dysregulation is a key driver of numerous inflammatory and autoimmune disorders. The development of potent and selective cGAS inhibitors holds immense promise for the treatment of these debilitating conditions. This technical guide has provided a comprehensive overview of the underlying biology, a summary of the current landscape of cGAS inhibitors, and detailed experimental protocols to facilitate their discovery and characterization. The provided visualizations aim to clarify the complex signaling pathway and the drug discovery workflow. As our understanding of the cGAS-STING pathway continues to evolve, the strategic development of cGAS inhibitors will undoubtedly pave the way for a new class of targeted therapies for a wide range of human diseases.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. caymanchem.com [caymanchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Screening and Initial SAR Studies Identify a Novel Sub-micromolar Potent Human cGAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. invivogen.com [invivogen.com]

- 14. invivogen.com [invivogen.com]

- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cGAS-STING effectively restricts murine norovirus infection but antagonizes the antiviral action of N-terminus of RIG-I in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cGAS-IN-3 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for cGAS inhibitors, with a focus on the methodologies and quantitative data essential for drug development professionals. The cyclic GMP-AMP synthase (cGAS) is a critical enzyme in the innate immune system, acting as a sensor for cytosolic DNA.[1][2] Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway.[2] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response against pathogens.[1][3] However, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune diseases, such as Aicardi-Goutieres Syndrome (AGS) and Systemic Lupus Erythematosus (SLE), making cGAS a compelling therapeutic target for these conditions.[2][4]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central mechanism of the innate immune system responsible for detecting cytosolic DNA. The pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by cGAS.[5] This binding event triggers a conformational change in cGAS, leading to its activation and the catalytic synthesis of 2'3'-cGAMP from ATP and GTP.[2][6] As a second messenger, 2'3'-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum.[7][8] This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5][9] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β).[2] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]

Caption: The cGAS-STING signaling pathway.

Quantitative Data for cGAS Inhibitors

The development of small molecule inhibitors targeting cGAS is a promising therapeutic strategy for autoimmune diseases. Several classes of inhibitors have been identified, with varying mechanisms of action and potencies. The following table summarizes the quantitative data for some of the key cGAS inhibitors reported in the literature.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| RU.521 | Mouse cGAS | 700 nM | Macrophage-based assay | [10] |

| G150 | cGAS | 25.61 nM | ATP Glo assay | [11] |

| I-a-9c | cGAS | Not specified | Not specified | [10] |

| Celastrol | Indirect (IRF3) | 145.7 ± 23.6 nM | In vitro assay | [10] |

| Hydroxychloroquine | cGAS (DNA binding) | 7-23 µM | Not specified | [12] |

| Quinacrine | cGAS (DNA binding) | 7-23 µM | Not specified | [12] |

Experimental Protocols

The validation of cGAS inhibitors relies on a variety of biochemical and cell-based assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of lead compounds.

Biochemical Assays

1. cGAS Inhibitor Screening Assay (Competitive ELISA)

This assay quantifies the production of 2'3'-cGAMP by cGAS in the presence of an inhibitor.

-

Principle: The assay is a competitive ELISA where 2'3'-cGAMP produced by the cGAS reaction competes with a fixed amount of a 2'3'-cGAMP-specific antibody. The amount of antibody bound is then detected using a secondary antibody conjugated to a reporter enzyme.

-

Protocol:

-

Combine cGAS enzyme, DNA (e.g., herring testes DNA), ATP, and GTP in a reaction buffer.

-

Add the test inhibitor at various concentrations.

-

Incubate the reaction mixture to allow for 2'3'-cGAMP synthesis.

-

Transfer the reaction mixture to a microplate pre-coated with a 2'3'-cGAMP-specific antibody.

-

Add a horseradish peroxidase (HRP)-labeled 2'3'-cGAMP tracer and incubate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for HRP and measure the resulting signal using a plate reader.

-

The signal is inversely proportional to the amount of 2'3'-cGAMP produced.[6]

-

Caption: Workflow for a competitive ELISA-based cGAS inhibitor screening assay.

2. cGAS TR-FRET Inhibitor Screening Assay

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect 2'3'-cGAMP.

-

Principle: The assay uses a europium (Eu3+)-labeled anti-2'3'-cGAMP antibody (donor) and a fluorescently labeled 2'3'-cGAMP (acceptor). In the absence of 2'3'-cGAMP from the cGAS reaction, the donor and acceptor are in close proximity, resulting in a high FRET signal. 2'3'-cGAMP produced by cGAS competes for antibody binding, leading to a decrease in the FRET signal.

-

Protocol:

-

Perform the cGAS enzymatic reaction as described for the ELISA assay.

-

Add the Eu3+-labeled anti-2'3'-cGAMP antibody and the fluorescently labeled 2'3'-cGAMP tracer to the reaction mixture.

-

Incubate to allow for binding.

-

Excite the Eu3+ donor at 340 nm and measure the emission from the acceptor at 665 nm using a TR-FRET plate reader.

-

The FRET signal is inversely proportional to the amount of 2'3'-cGAMP produced.[6]

-

3. ATP Glo Assay

This assay measures the consumption of ATP during the cGAS reaction.

-

Principle: The amount of ATP remaining in the reaction mixture after the cGAS-catalyzed synthesis of cGAMP is measured using a luciferase-based ATP detection reagent. A decrease in ATP levels indicates cGAS activity.

-

Protocol:

-

Set up the cGAS reaction with cGAS, DNA, ATP, and GTP in the presence or absence of the test inhibitor.

-

Incubate to allow the reaction to proceed.

-

Add an ATP detection reagent (e.g., ATP Glo) that contains luciferase and luciferin.

-

Measure the luminescence signal, which is directly proportional to the amount of ATP remaining.

-

A higher luminescence signal in the presence of an inhibitor indicates inhibition of cGAS activity.[11]

-

Cell-Based Assays

1. cGAS/STING Reporter Assay

This assay measures the activation of the downstream signaling pathway in response to cGAS activation.

-

Principle: A reporter cell line (e.g., THP1-Dual™ cells) is engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an IRF3-inducible promoter (e.g., ISG54 promoter). Activation of the cGAS-STING pathway leads to the expression of the reporter gene, which can be quantified.

-

Protocol:

-

Seed the reporter cells in a multi-well plate.

-

Treat the cells with a cGAS activator (e.g., transfected dsDNA or a cGAS agonist like G3-YSD) in the presence or absence of the test inhibitor.[13]

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for pathway activation and reporter gene expression.[11]

-

Measure the reporter gene activity using a suitable substrate (e.g., luciferin for luciferase or a colorimetric substrate for SEAP).

-

A decrease in the reporter signal in the presence of the inhibitor indicates inhibition of the cGAS-STING pathway.

-

Caption: General workflow for a cell-based cGAS/STING reporter assay.

2. Cytokine Release Assay

This assay measures the production of downstream cytokines, such as IFN-β, in response to cGAS-STING activation.

-

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or THP-1 cells, are stimulated to activate the cGAS-STING pathway. The amount of a specific cytokine (e.g., IFN-β) released into the cell culture supernatant is then quantified using an ELISA.

-

Protocol:

-

Culture immune cells (e.g., PBMCs or THP-1 cells) in a multi-well plate.

-

Stimulate the cells with a STING agonist (e.g., 2',3'-cGAMP or diABZI) in the presence or absence of the cGAS inhibitor.[13]

-

Incubate the cells for an appropriate time (e.g., 6 days for PBMCs).[11]

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., IFN-β, IL-6, TNF-α) in the supernatant using a specific ELISA kit.[11][13]

-

A reduction in cytokine levels in the presence of the inhibitor indicates its inhibitory activity on the pathway.

-

3. Western Blot Analysis

Western blotting is used to detect the phosphorylation of key signaling proteins in the cGAS-STING pathway.

-

Principle: This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of STING pathway activation.

-

Protocol:

-

Treat cells (e.g., THP-1) with a STING agonist (e.g., cGAMP) in the presence or absence of the inhibitor.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3).[13]

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

A decrease in the phosphorylation of these proteins in the presence of the inhibitor confirms its inhibitory effect on the signaling cascade.[13]

-

Conclusion

The target validation of cGAS inhibitors is a multi-faceted process that requires a combination of robust biochemical and cell-based assays. The methodologies outlined in this guide provide a framework for the identification and characterization of novel cGAS inhibitors. The quantitative data presented for existing inhibitors serve as a benchmark for future drug discovery efforts. As our understanding of the cGAS-STING pathway in disease continues to grow, the development of potent and selective cGAS inhibitors holds significant promise for the treatment of a range of autoimmune and inflammatory disorders.

References

- 1. Latest Developments in the Research and Development of CGAS Inhibitors [synapse.patsnap.com]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the cGAS-STING pathway by a mitochondrial DNA-targeted emissive rhodium( iii ) metallointercalator - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01737K [pubs.rsc.org]

- 10. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

Preclinical Profile of cGAS-IN-3: A Novel Inhibitor for Acute Lung Injury

For Immediate Release

BOSTON, MA – A comprehensive technical analysis of the preclinical data for cGAS-IN-3 (also known as compound 30d-S), a novel and orally active inhibitor of cyclic GMP-AMP synthase (cGAS), reveals its potential as a therapeutic agent for acute lung injury (ALI). The compound demonstrates potent inhibition of the cGAS-STING pathway, leading to significant anti-inflammatory effects in preclinical models. This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the core preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound.

Executive Summary

This compound has emerged from a series of spiro[carbazole-3,3'-pyrrolidine] derivatives as a promising candidate for treating inflammatory conditions driven by the overactivation of the cGAS-STING pathway. Preclinical evaluations have demonstrated its ability to effectively inhibit cGAS, thereby reducing the downstream inflammatory cascade. In a murine model of lipopolysaccharide (LPS)-induced ALI, oral administration of this compound resulted in a marked reduction in lung inflammation, including decreased pulmonary edema and a lower count of immune cells in the bronchoalveolar lavage fluid (BALF). These findings underscore the therapeutic potential of this compound in mitigating the severe inflammatory response characteristic of ALI.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

| In Vitro Activity | |

| Target | cGAS |

| Cell Line | Mouse RAW-Lucia cells |

| IC50 | 2.87 μM[1] |

| In Vivo Efficacy in LPS-Induced Acute Lung Injury Mouse Model | |

| Compound | This compound |

| Dose | 30 mg/kg[1] |

| Route of Administration | Oral (p.o.), single dose[1] |

| Key Outcomes | - Effectively reduces inflammation[1]- Relieves pulmonary edema[1]- Reduces the number of immune cells in BALF[1] |

Experimental Protocols

cGAS Inhibition Assay (in Mouse RAW-Lucia Cells)

The inhibitory potency of this compound was determined using mouse RAW-Lucia cells, which are engineered with a STAT3-inducible Lucia luciferase reporter gene.

-

Cell Culture: RAW-Lucia cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells were pre-incubated with varying concentrations of this compound for a specified period.

-

Pathway Activation: The cGAS-STING pathway was activated by transfecting the cells with a cGAS-specific ligand, such as interferon-stimulatory DNA (ISD).

-

Luciferase Assay: After incubation, the cell supernatant was collected, and Lucia luciferase activity was measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the luciferase activity, was calculated from the dose-response curve.

LPS-Induced Acute Lung Injury (ALI) Mouse Model

The in vivo efficacy of this compound was evaluated in a well-established mouse model of ALI.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for the study.

-

Compound Administration: this compound was administered orally (30 mg/kg) as a single dose.[1]

-

Induction of ALI: A set time after compound administration, mice were anesthetized, and ALI was induced by intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.

-

Sample Collection: At a predetermined time point post-LPS challenge, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected for cell counting and cytokine analysis. Lung tissues were harvested for histological examination and to assess pulmonary edema (wet-to-dry weight ratio).

-

Analysis:

-

BALF Analysis: Total and differential immune cell counts (e.g., neutrophils, macrophages) were performed. Cytokine levels (e.g., TNF-α, IL-6) were measured by ELISA.

-

Histopathology: Lung tissue sections were stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation, alveolar damage, and cellular infiltration.

-

Pulmonary Edema: The ratio of the wet weight to the dry weight of the lungs was calculated to quantify the degree of pulmonary edema.

-

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cGAS. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons and inflammatory cytokines. This compound inhibits cGAS, blocking this cascade.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo evaluation of this compound in the ALI mouse model.

Caption: Workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.

Conclusion

The preclinical data on this compound strongly support its development as a therapeutic candidate for acute lung injury. Its oral bioavailability and potent anti-inflammatory effects in a relevant disease model are highly encouraging. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this promising inhibitor towards clinical evaluation. This technical guide provides a foundational overview for researchers and drug developers interested in the therapeutic potential of targeting the cGAS-STING pathway with novel small molecule inhibitors like this compound.

References

The Inhibitory Effect of cGAS-IN-3 on cGAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. cGAS-IN-3 is a potent and selective inhibitor of cGAS, effectively blocking the production of cGAMP and downstream inflammatory signaling. This technical guide provides an in-depth overview of the effect of this compound on cGAMP production, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of cGAS. It targets the catalytic pocket of the enzyme, competing with the substrates ATP and GTP. By occupying this active site, this compound prevents the synthesis of 2',3'-cGAMP, the critical second messenger required for the activation of the STING pathway. This inhibition effectively abrogates the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Compound | Assay Type | Cell Line/System | IC50 |

| This compound | Cell-based (IFN-β reporter) | Mouse RAW-Lucia ISG cells | 2.87 µM |

Experimental Protocols

This section details the methodologies for evaluating the inhibitory effect of this compound on cGAMP production.

In Vitro cGAS Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified cGAS in the presence of an inhibitor.

Materials:

-

Purified recombinant human or mouse cGAS

-

This compound (or other test inhibitor)

-

Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA, ISD)

-

ATP and GTP substrates

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well assay plates

-

Method for cGAMP detection (e.g., ELISA, TR-FRET, or LC-MS/MS)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

dsDNA activator (final concentration typically 10-100 ng/µL)

-

This compound dilution or vehicle control (DMSO)

-

Purified cGAS enzyme (final concentration typically 10-50 nM)

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of ATP and GTP (final concentration typically 50-100 µM each) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding EDTA to chelate Mg²⁺ ions or by heat inactivation.

-

cGAMP Quantification: Measure the amount of cGAMP produced using a suitable detection method.

cGAMP Quantification by Competitive ELISA

Principle:

This method utilizes a specific antibody to 2',3'-cGAMP in a competitive binding format. cGAMP in the sample competes with a labeled cGAMP conjugate for binding to the antibody. The signal is inversely proportional to the amount of cGAMP in the sample.

Procedure (General Outline):

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of 2',3'-cGAMP to generate a standard curve.

-

Sample Preparation: Use the terminated reaction mixture from the in vitro cGAS assay or cell lysates from the cell-based assay.

-

Assay Plate Setup: Add standards and samples to a microplate pre-coated with a capture antibody.

-

Competitive Binding: Add a fixed amount of HRP-labeled (or other labeled) 2',3'-cGAMP and the anti-2',3'-cGAMP antibody to each well.

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Signal Development: Add a substrate solution (e.g., TMB for HRP) and incubate to develop a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the concentration of cGAMP in the samples by interpolating from the standard curve.

Cell-Based cGAS Inhibition Assay using RAW-Lucia™ ISG Reporter Cells

Principle:

RAW-Lucia™ ISG cells are derived from the murine RAW 264.7 macrophage cell line and stably express a secreted Lucia luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the cGAS-STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be easily measured.

Materials:

-

Cell culture medium (DMEM with 10% FBS, Penicillin/Streptomycin)

-

This compound

-

Transfection reagent (e.g., Lipofectamine)

-

dsDNA (e.g., ISD - Interferon Stimulatory DNA)

-

QUANTI-Luc™ reagent (or other luciferase substrate)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW-Lucia™ ISG cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

cGAS Activation: Transfect the cells with a dsDNA stimulus (e.g., 1 µg/mL ISD) using a suitable transfection reagent to activate the cGAS pathway. Include a negative control (transfection reagent only) and a positive control (no inhibitor).

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay:

-

Collect the cell culture supernatant.

-

Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizations

cGAS-STING Signaling Pathway and Inhibition by this compound

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Evaluating this compound

References

Methodological & Application

Application Notes and Protocols for cGAS-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4][5] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor IRF3.[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[8][9]

Dysregulation of the cGAS-STING pathway, however, can lead to chronic inflammation and autoimmune diseases.[2] Consequently, small molecule inhibitors of cGAS are valuable research tools and potential therapeutics for a range of inflammatory conditions.[10] cGAS-IN-3 is a potent and selective small-molecule inhibitor of human cGAS, designed to competitively inhibit the binding of ATP and GTP to the cGAS catalytic pocket, thereby blocking cGAMP synthesis.[11] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments.

Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. The Dual Role of cGAS-STING Signaling in COVID-19: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. invivogen.com [invivogen.com]

Application Notes and Protocols for In Vivo Use of cGAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of cyclic GMP-AMP synthase (cGAS) inhibitors, with a focus on experimental design, protocol execution, and data interpretation. While specific details for "cGAS-IN-3" are not publicly available, this document outlines a generalized approach based on known cGAS inhibitors, such as compound 3, which has shown efficacy in a mouse model of colitis[1].

Introduction to cGAS Inhibition

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating an inflammatory response[2][3]. Aberrant activation of this pathway by self-DNA can lead to autoimmune and inflammatory diseases[2][3]. Consequently, inhibitors of cGAS are promising therapeutic agents for these conditions[1][2]. These notes will guide researchers in the preclinical in vivo evaluation of such inhibitors.

Signaling Pathway of cGAS-STING

The diagram below illustrates the cGAS-STING signaling cascade and the point of intervention for a cGAS inhibitor.

Caption: The cGAS-STING signaling pathway and point of inhibition.

Experimental Protocols

A generalized workflow for the in vivo evaluation of a cGAS inhibitor is presented below.

Caption: General experimental workflow for in vivo cGAS inhibitor studies.

Detailed Methodologies

1. Animal Model Selection and Induction:

-

Model: For inflammatory conditions, a dextran sulfate sodium (DSS)-induced colitis model in mice is a relevant choice[1].

-

Animals: Use 8-10 week old C57BL/6 mice.

-

Induction: Provide 2.5-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.

2. cGAS Inhibitor Preparation and Administration:

-

Preparation: Dissolve the cGAS inhibitor (e.g., compound 3) in a suitable vehicle. For oral administration, a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) is often used.

-

Administration: Administer the inhibitor once or twice daily by oral gavage or intraperitoneal (i.p.) injection. The volume should be appropriate for the mouse size (e.g., 100-200 µL).

3. Dosing and Treatment Groups:

-

Dosage: Based on preliminary studies, a dose range should be selected. For compound 3 in the DSS colitis model, a dose of 30 mg/kg has been reported to be effective[1].

-

Groups:

-

Vehicle control group (receiving only the vehicle).

-

Positive control group (e.g., an established anti-inflammatory drug).

-

cGAS inhibitor treatment groups (at least two different doses to assess dose-response).

-

4. Monitoring and Endpoint Analysis:

-

Clinical Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

-

Tissue Collection: At the end of the study, euthanize the mice and collect colon tissue and blood samples.

-

Histopathology: Fix a section of the colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the serum or colon tissue homogenates using ELISA or multiplex bead array.

-

Gene Expression: Isolate RNA from colon tissue and perform RT-qPCR to measure the expression of genes downstream of cGAS-STING activation (e.g., Ifnb1, Cxcl10, Isg15).

-

Western Blotting: Prepare protein lysates from colon tissue to analyze the phosphorylation status of key signaling proteins like TBK1 and IRF3, as described in established protocols[4].

Quantitative Data Summary

The following tables summarize hypothetical and reported data for in vivo cGAS inhibitor studies.

Table 1: In Vivo Efficacy of a cGAS Inhibitor (Compound 3) in DSS-Induced Colitis Model[1]

| Parameter | Vehicle Control | Compound 3 (30 mg/kg) |

| Body Weight Change (%) | -15.2 ± 2.5 | -5.8 ± 1.9 |

| Disease Activity Index (DAI) | 3.8 ± 0.4 | 1.5 ± 0.3 |

| Colon Length (cm) | 5.2 ± 0.3 | 7.1 ± 0.4 |

| Histological Score | 8.5 ± 0.7 | 3.2 ± 0.5 |

Table 2: Effect of cGAS Inhibitor on Pro-inflammatory Cytokine Levels in Colon Tissue

| Cytokine | Vehicle Control (pg/mg protein) | cGAS Inhibitor (pg/mg protein) |

| IFN-β | 150 ± 25 | 45 ± 10 |

| TNF-α | 850 ± 120 | 320 ± 50 |

| IL-6 | 1200 ± 200 | 450 ± 80 |

Table 3: In Vitro Inhibitory Activity of Various cGAS Inhibitors

| Inhibitor | IC50 (µM) against human cGAS | IC50 (µM) against mouse cGAS | Reference |

| RU.521 | Not specified | Potent inhibitor | [1] |

| Compound 3 | Weakly active | Potent inhibitor | [1] |

| G150 | High binding capacity | Not specified | [1] |

| PF-06928215 | High inhibitory activity | Not specified | [5] |

| Compound 25 | 1.38 | 11.4 | [1] |

Conclusion

The in vivo evaluation of cGAS inhibitors requires a systematic approach, from selecting the appropriate animal model to comprehensive endpoint analyses. The protocols and data presented here provide a foundational framework for researchers to design and execute robust preclinical studies to assess the therapeutic potential of novel cGAS inhibitors like this compound. Careful consideration of dosage, administration route, and relevant biomarkers is crucial for obtaining meaningful and translatable results.

References

- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Potent cGAS Inhibitor in Cancer Immunology Research

Disclaimer: The specific inhibitor "cGAS-IN-3" is not a publicly available identifier for a known cGAS inhibitor. Therefore, these application notes and protocols are based on a representative, potent, and selective cGAS inhibitor, hereafter referred to as CGI-X , and amalgamate data from published research on various cGAS inhibitors. Researchers should consult the specific product information for the inhibitor they are using.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1] Activation of the cGAS-STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can orchestrate a potent anti-tumor immune response. However, chronic activation of this pathway can also contribute to a pro-tumorigenic inflammatory microenvironment and promote immune evasion. Therefore, small molecule inhibitors of cGAS are valuable research tools to dissect the nuanced roles of the cGAS-STING pathway in cancer immunology and to explore its therapeutic potential.

CGI-X is a potent and selective inhibitor of cGAS, designed to probe the function of this enzyme in cellular and in vivo models of cancer. By inhibiting the synthesis of the second messenger cGAMP, CGI-X allows for the controlled modulation of the cGAS-STING pathway, enabling researchers to study its impact on tumor growth, metastasis, and the tumor microenvironment.

Mechanism of Action

CGI-X is a small molecule inhibitor that targets the catalytic activity of cGAS. Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change that activates its enzymatic function, leading to the synthesis of cGAMP from ATP and GTP. CGI-X functions by binding to the active site of cGAS, thereby preventing the binding of its substrates and inhibiting the production of cGAMP. This leads to the suppression of downstream STING activation and the subsequent production of type I interferons and other inflammatory cytokines.

Figure 1: cGAS-STING signaling pathway and the inhibitory action of CGI-X.

Data Presentation

The following tables summarize the key quantitative data for CGI-X based on representative cGAS inhibitors.

Table 1: In Vitro Activity of CGI-X

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 (cGAS activity) | 0.51 µM | Raw-Lucia ISG cells | ISD-dependent cGAS activation |

| Selectivity | Selective for cGAS over other signaling pathways (e.g., RIG-I, TLR) | Raw 264.7 cells | Pathway-specific stimulation |

Table 2: Physicochemical Properties of CGI-X

| Property | Value |

| Molecular Weight | Varies (consult specific product data) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light |

Experimental Protocols

In Vitro Inhibition of cGAS Activity

This protocol describes how to assess the inhibitory activity of CGI-X on cGAS in a cellular context using a reporter cell line.

Materials:

-

CGI-X

-

Raw-Lucia™ ISG reporter cells (InvivoGen)

-

Interferon stimulating DNA (ISD; e.g., annealed 60 bp dsDNA oligonucleotide)

-

Lipofectamine 2000 (or other suitable transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

QUANTI-Luc™ (InvivoGen)

-

96-well plates (white, clear bottom for luminescence)

-

Luminometer

Protocol:

-

Cell Seeding: Seed Raw-Lucia™ ISG cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of CGI-X in growth medium. Remove the old medium from the cells and add 100 µL of the CGI-X dilutions. Incubate for 2 hours.

-

ISD Transfection:

-

For each well, dilute 100 ng of ISD in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.2 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted ISD and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.

-

Add 50 µL of the complex to each well containing the cells and CGI-X.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Transfer 20 µL of the cell supernatant from each well to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ to each well.

-

Read the luminescence immediately on a luminometer.

-

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the concentration of CGI-X and fitting the data to a four-parameter logistic curve.

Figure 2: Experimental workflow for in vitro cGAS inhibition assay.

In Vivo Evaluation in a Syngeneic Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CGI-X in a mouse tumor model.

Materials:

-

CGI-X formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline)

-

Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

6-8 week old female C57BL/6 mice (or other appropriate strain)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 106 tumor cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x length x width2).

-

Treatment Initiation: When tumors reach an average volume of 50-100 mm3, randomize the mice into treatment groups (e.g., vehicle control, CGI-X).

-

Compound Administration: Administer CGI-X at the desired dose and schedule (e.g., 10 mg/kg, intraperitoneal injection, daily).

-

Tumor Measurement and Survival: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the predetermined endpoint or if they show signs of excessive toxicity. Record the survival data.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Figure 3: Logical workflow for in vivo evaluation of a cGAS inhibitor.

Concluding Remarks

CGI-X provides a valuable tool for researchers in cancer immunology to investigate the multifaceted roles of the cGAS-STING pathway. The protocols and data presented here serve as a starting point for designing and executing experiments to explore the therapeutic potential of cGAS inhibition in cancer. It is imperative for researchers to consult the specific product information and relevant literature for the particular cGAS inhibitor being used to ensure optimal experimental design and data interpretation.

References

Application Notes and Protocols for cGAS-IN-3 in STING Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. cGAS-IN-3 is a small molecule inhibitor of cGAS, the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. These application notes provide a comprehensive overview of the use of this compound as a tool to probe the cGAS-STING signaling pathway, including detailed protocols for key experiments and data presentation.

The activation of the cGAS-STING pathway begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[1] cGAMP then binds to the STING protein, which is localized on the endoplasmic reticulum.[2] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and induces the transcription of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[2][3]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the enzymatic activity of cGAS. By binding to cGAS, it prevents the synthesis of cGAMP, thereby blocking the downstream signaling cascade that leads to IFN-β production. The inhibitory effect of this compound is specific to cGAS and does not directly target other components of the STING pathway.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters of this compound in inhibiting the cGAS-STING pathway. Note: Specific IC50 values for this compound are not yet publicly available in the searched literature. The table structure is provided as a template for when such data becomes available.

| Assay Type | Cell Line/System | Parameter | Value (µM) | Reference |

| cGAMP Production Inhibition | In vitro | IC50 | TBD | |

| IFN-β Reporter Assay | THP-1 Lucia ISG | IC50 | TBD | |

| IFN-β ELISA | Primary Murine Macrophages | IC50 | TBD | |

| Cellular Thermal Shift Assay (CETSA) | HEK293T | ΔTm (°C) | TBD |

TBD: To Be Determined from future experimental data.

Experimental Protocols

cGAMP Production Assay (ELISA)

This protocol describes the measurement of cGAMP levels in cell lysates following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., THP-1)

-

dsDNA (e.g., Herring Testes DNA)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell lysis buffer

-

2'3'-cGAMP ELISA Kit (e.g., from Cayman Chemical)[4]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for optimal growth and transfection efficiency.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Transfect cells with dsDNA to stimulate cGAS activity.

-

Cell Lysis: After a suitable incubation period (e.g., 4-6 hours), wash the cells with PBS and lyse them using a compatible lysis buffer.

-

cGAMP Quantification: Perform the 2'3'-cGAMP ELISA according to the manufacturer's instructions.[4] Briefly, this involves adding cell lysates to a plate pre-coated with a cGAMP antibody, followed by the addition of a HRP-conjugated cGAMP tracer and substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at 450 nm and calculate the cGAMP concentration based on a standard curve. Determine the IC50 value of this compound by plotting the percentage of cGAMP inhibition against the log concentration of the inhibitor.

IFN-β Reporter Assay

This protocol outlines the use of a reporter cell line to measure the inhibition of IFN-β production by this compound.

Materials:

-

This compound

-

THP-1 Lucia™ ISG reporter cell line (InvivoGen)

-

dsDNA

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1 Lucia™ ISG cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulation: Transfect the cells with dsDNA to activate the cGAS-STING pathway.

-

Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of this compound and determine the IC50 value.

IFN-β ELISA

This protocol describes the quantification of secreted IFN-β in the cell culture supernatant.

Materials:

-

This compound

-

Primary murine bone marrow-derived macrophages (BMDMs) or other relevant cell type

-

dsDNA

-

Transfection reagent

-

Human or Murine IFN-β ELISA Kit[5]

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound and dsDNA as described in the cGAMP production assay.

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.[5] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.

-

Data Analysis: Measure the absorbance and determine the concentration of IFN-β from a standard curve. Calculate the IC50 of this compound for IFN-β inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[6] Ligand binding can alter the thermal stability of the target protein, which is detected by a shift in its melting temperature (Tm).[6]

Materials:

-

This compound

-

HEK293T cells overexpressing tagged cGAS (e.g., HA-tag)

-

Cell lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-tag antibody (e.g., anti-HA)

-

Thermocycler

Procedure:

-

Cell Treatment: Treat the cells with this compound or vehicle control for 1 hour at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the tag on cGAS.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow: cGAMP ELISA

Caption: Workflow for determining the IC50 of this compound on cGAMP production.

Logical Relationship: Target Engagement Confirmation with CETSA

Caption: Logical flow of confirming this compound target engagement using CETSA.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. PRV UL13 inhibits cGAS–STING-mediated IFN-β production by phosphorylating IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]